Anamorelin (Fumarate)
Overview
Description
RC1291 Fumarate, also known as Anamorelin Fumarate, is a novel ghrelin receptor agonist. It is primarily used in scientific research for its ability to stimulate appetite and increase lean muscle mass. This compound has shown significant potential in treating conditions such as cancer-associated anorexia/cachexia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RC1291 Fumarate involves the reaction of Anamorelin with fumaric acid. The process typically requires precise control of temperature and pH to ensure the formation of the desired fumarate salt. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, followed by purification through crystallization or chromatography .
Industrial Production Methods: Industrial production of RC1291 Fumarate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the final product. The production is typically carried out in batch reactors, followed by large-scale purification techniques such as recrystallization and filtration .
Chemical Reactions Analysis
Types of Reactions: RC1291 Fumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen gas.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of RC1291 Fumarate may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
RC1291 Fumarate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying ghrelin receptor agonists and their interactions with various receptors.
Biology: Investigated for its effects on appetite regulation and muscle mass in animal models.
Industry: Utilized in the development of new pharmaceuticals targeting ghrelin receptors and related pathways.
Mechanism of Action
RC1291 Fumarate exerts its effects by binding to and activating ghrelin receptors. This activation stimulates the release of growth hormone, which in turn increases appetite and promotes muscle growth. The molecular targets involved include the ghrelin receptor and downstream signaling pathways such as the growth hormone-releasing hormone (GHRH) pathway .
Comparison with Similar Compounds
Ibutamoren: Another ghrelin receptor agonist with similar effects on appetite and muscle mass.
Ghrelin: The natural ligand for the ghrelin receptor, with similar biological activities.
MK-677: A synthetic ghrelin receptor agonist used in research for its effects on growth hormone release.
Uniqueness of RC1291 Fumarate: RC1291 Fumarate is unique in its high binding affinity and specificity for the ghrelin receptor, making it a valuable tool for studying ghrelin receptor-mediated effects. Its oral bioavailability and favorable safety profile further distinguish it from other similar compounds .
Properties
IUPAC Name |
2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;(E)-but-2-enedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N6O3.C4H4O4/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22;5-3(6)1-2-4(7)8/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39);1-2H,(H,5,6)(H,7,8)/b;2-1+/t26-,31-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIOUAKEXOTTOG-LUDSMFHYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@](C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.C(=C/C(=O)O)\C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46N6O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856151 | |
Record name | (2E)-But-2-enedioic acid--3-{(2R)-3-[(3R)-3-benzyl-3-(trimethylhydrazinecarbonyl)piperidin-1-yl]-2-[(2-methylalanyl)amino]-3-oxopropyl}-1H-indole (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339539-92-3 | |
Record name | (2E)-But-2-enedioic acid--3-{(2R)-3-[(3R)-3-benzyl-3-(trimethylhydrazinecarbonyl)piperidin-1-yl]-2-[(2-methylalanyl)amino]-3-oxopropyl}-1H-indole (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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